molecular formula C8H6Cl3F B6312434 4-(2,2,2-Trichloroethyl)fluorobenzene CAS No. 288156-08-1

4-(2,2,2-Trichloroethyl)fluorobenzene

Cat. No.: B6312434
CAS No.: 288156-08-1
M. Wt: 227.5 g/mol
InChI Key: SQUZHDCUODZMDP-UHFFFAOYSA-N
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Description

4-(2,2,2-Trichloroethyl)fluorobenzene is a chemical compound with the molecular formula C8H6Cl3F and a molecular weight of 227.5 g/mol. It is a colorless liquid with a sweet odor, used in various scientific research applications. The compound was first synthesized in 1954 by John C. Warner and Howard J. Manges, and its structure was determined using nuclear magnetic resonance spectroscopy.

Preparation Methods

4-(2,2,2-Trichloroethyl)fluorobenzene can be synthesized through various methods. One common method involves the reaction of 2,3,4-trichlorotoluene with hydrogen fluoride. Another method involves the reaction of hexafluorobenzene with 1,1,1-trichloroethane. The purity of the compound can be determined using gas chromatography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

4-(2,2,2-Trichloroethyl)fluorobenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where the trichloroethyl group can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

4-(2,2,2-Trichloroethyl)fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in biological studies to investigate its effects on biological systems.

    Medicine: It plays a crucial role in drug development and has been used as a lead compound in the synthesis of novel drugs targeting specific biological pathways.

    Industry: The compound is used in industrial applications for the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trichloroethyl)fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2,2,2-Trichloroethyl)fluorobenzene can be compared with other similar compounds, such as:

  • 4-(2,2,2-Trichloroethyl)chlorobenzene
  • 4-(2,2,2-Trichloroethyl)bromobenzene
  • 4-(2,2,2-Trichloroethyl)iodobenzene

These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence the chemical and physical properties of these compounds, making this compound unique in its specific applications and reactivity.

Properties

IUPAC Name

1-fluoro-4-(2,2,2-trichloroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3F/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUZHDCUODZMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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